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Compound of Interest

Compound Name: Ethanamine, N-methylene-

Cat. No.: B15471043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational methods for

validating the reaction mechanisms of N-methylene-ethanamine (CH₂=NCH₂CH₃), a simple

aliphatic imine. Due to the limited availability of specific experimental data for this particular

compound, this guide leverages data and protocols from closely related aliphatic imines and

computational studies to present a comprehensive framework for mechanistic validation.

Introduction to N-methylene-ethanamine Reactivity
N-methylene-ethanamine, as a simple imine, is characterized by the electrophilic carbon atom

of the C=N double bond, making it susceptible to attack by nucleophiles. The lone pair of

electrons on the nitrogen atom also imparts basicity and allows for participation in reactions

such as cycloadditions. Validating the mechanism of its reactions is crucial for controlling

reaction outcomes, optimizing conditions, and predicting the formation of potential byproducts

in synthetic and biological systems.

The primary reaction pathways considered in this guide are:

Nucleophilic Addition: The addition of nucleophiles to the carbon-nitrogen double bond.

Hydrolysis: The reaction with water, leading to the cleavage of the C=N bond.

[3+2] Cycloaddition: The reaction with 1,3-dipoles to form five-membered heterocyclic rings.
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Experimental Validation Techniques
A combination of kinetic studies and spectroscopic analysis is essential for elucidating the

reaction mechanism.

Kinetic Studies
Kinetic experiments are fundamental to determining rate laws, reaction orders, and activation

parameters, which provide insights into the transition state of a reaction.

Table 1: Comparison of Kinetic Methods for Studying Imine Reactions
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Method Description
Typical Data
Obtained

Advantages Limitations

UV-Vis

Spectroscopy

Monitors the

change in

absorbance of

reactants or

products over

time. The C=N

bond of imines

has a

characteristic UV

absorbance.

Rate constants,

reaction order,

effect of pH and

temperature.

Simple, widely

available,

suitable for fast

reactions.

Requires a

chromophore,

potential for

overlapping

spectra.

NMR

Spectroscopy

Tracks the

change in

concentration of

reactants and

products by

integrating

proton or carbon

signals.[1]

Rate constants,

identification of

intermediates,

stereochemistry

of products.

Provides detailed

structural

information, can

monitor multiple

species

simultaneously.

Slower timescale

than UV-Vis,

requires higher

concentrations.

Raman

Spectroscopy

Monitors the

vibrational

modes of

molecules. The

C=N stretch is

Raman active

and can be

followed in real-

time.[2][3][4][5]

Rate constants,

in-situ reaction

monitoring.

Non-invasive,

can be used in

aqueous and

non-aqueous

media, suitable

for online

monitoring.

Can be affected

by fluorescence,

may require

specialized

equipment.

Spectroscopic Analysis for Structure Elucidation
Spectroscopic techniques are vital for identifying reactants, products, and any stable

intermediates, which is crucial for confirming the proposed reaction pathway.
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Table 2: Spectroscopic Data for a Representative Simple Amine (N-methylethanamine)*

Technique Key Observables
Expected Values
for N-
methylethanamine

Reference

¹H NMR

Chemical shifts and

coupling constants of

protons.

(a) 2.30 ppm (CH₃-N),

(b) 1.20 ppm (N-H),

(c) 2.65 ppm (N-CH₂),

(d) 1.10 ppm (CH₃-

CH₂)[6]

--INVALID-LINK--[7][8]

¹³C NMR
Chemical shifts of

carbon atoms.

~36 ppm (CH₃-N), ~48

ppm (N-CH₂), ~15

ppm (CH₃-CH₂)

General chemical shift

ranges

Mass Spectrometry

(EI)

Molecular ion peak

and fragmentation

pattern.

Molecular Ion (M⁺):

m/z 59. Key

fragments: m/z 44

([CH₃NCH₂]⁺), m/z 42

([C₂H₄N]⁺)[9]

--INVALID-LINK--[7][8]

Infrared (IR)

Spectroscopy

Characteristic

vibrational

frequencies.

C-N stretch (~1100-

1200 cm⁻¹), N-H

stretch (~3300-3500

cm⁻¹)

General IR correlation

charts

Note: Data for N-methylethanamine (CH₃NHCH₂CH₃) is provided as a close structural analog

to the expected reduction product of N-methylene-ethanamine and for general characterization

purposes.

Mechanistic Pathways and Their Validation
Nucleophilic Addition
The addition of a nucleophile to the C=N bond is a fundamental reaction of imines. The

mechanism can be validated by identifying the addition product and studying the reaction

kinetics.
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Experimental Protocol: General Procedure for Nucleophilic Addition to an Imine

Imine Formation (in situ): In a round-bottom flask, dissolve ethylamine (1.0 eq) in a suitable

aprotic solvent (e.g., THF, CH₂Cl₂). Add formaldehyde (1.0 eq) dropwise at 0 °C. Allow the

reaction to stir for 1-2 hours to form N-methylene-ethanamine in situ.

Nucleophile Addition: Add the nucleophile (e.g., a thiol, enolate, or organometallic reagent)

(1.1 eq) to the reaction mixture at 0 °C.

Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for

analysis by GC-MS or NMR spectroscopy.

Work-up and Isolation: Upon completion, quench the reaction with a suitable reagent (e.g.,

saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer,

and concentrate under reduced pressure.

Characterization: Purify the product by column chromatography and characterize by ¹H

NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the

addition product.

Logical Workflow for Nucleophilic Addition Validation

Reactants

Reaction

Product Validation

N-methylene-ethanamine

Nucleophilic Attack

Nucleophile (Nu-H)

Adduct
(Nu-CH₂-NHCH₂CH₃)

Kinetic Studies
(UV-Vis, NMR)

Monitor

Spectroscopic Analysis
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for validating a nucleophilic addition mechanism.
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Hydrolysis
The hydrolysis of imines is a reversible reaction that is typically catalyzed by acid or base. The

mechanism involves the nucleophilic attack of water on the iminium ion (acid-catalyzed) or the

neutral imine (base-catalyzed), followed by the collapse of a tetrahedral intermediate.

Table 3: Kinetic Data for the Hydrolysis of a Model Imine (N-benzylidenemethylamine)*

Condition Rate Constant (k)
Activation Energy
(Ea)

Reference

Acidic (pH 1-3)
Increases with

decreasing pH
~15-20 kcal/mol

General data for imine

hydrolysis

Neutral (pH 7)
Slower than acidic or

basic
-

General data for imine

hydrolysis

Basic (pH 11-13)
Increases with

increasing pH
~18-22 kcal/mol

General data for imine

hydrolysis

Note: This data is for a representative aromatic imine and illustrates the general pH-

dependence of imine hydrolysis. The absolute rates for N-methylene-ethanamine will differ but

the trend is expected to be similar.

Proposed Signaling Pathway for Acid-Catalyzed Hydrolysis
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N-methylene-ethanamine

Protonation (H₃O⁺)

Iminium Ion
[CH₂=N⁺HCH₂CH₃]

Nucleophilic Attack (H₂O)

Tetrahedral Intermediate

Proton Transfer

Formaldehyde + Ethylamine

Click to download full resolution via product page

Caption: Acid-catalyzed hydrolysis pathway of N-methylene-ethanamine.

[3+2] Cycloaddition
N-methylene-ethanamine can act as a 2π component in cycloaddition reactions. For example,

with a nitrone (a 1,3-dipole), it can undergo a [3+2] cycloaddition to form a five-membered

isoxazolidine ring. The mechanism can be either concerted or stepwise.
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Computational Data for a Model [3+2] Cycloaddition Reaction*

Parameter Concerted Mechanism Stepwise Mechanism

Activation Energy (ΔG‡) Lower Higher

Transition State
A single, asynchronous

transition state

Two transition states with an

intermediate

Stereochemistry Stereospecific Loss of stereochemistry

Note: This is generalized data from computational studies of [3+2] cycloadditions of imines.

Specific values would need to be calculated for the reaction of N-methylene-ethanamine.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

Reactant Mixture: In a sealed tube, dissolve N-methylene-ethanamine (1.0 eq, generated in

situ) and the 1,3-dipole (e.g., a nitrone or an azide) (1.0 eq) in a suitable solvent (e.g.,

toluene, xylene).

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C)

and monitor the reaction progress by TLC or NMR spectroscopy.

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent

under reduced pressure.

Characterization: Purify the crude product by column chromatography or recrystallization.

Characterize the cycloadduct by ¹H NMR, ¹³C NMR, and mass spectrometry. The

stereochemistry of the product can be determined by NOESY NMR experiments.

Mechanistic Studies: To distinguish between a concerted and stepwise mechanism, trapping

experiments with radical scavengers can be performed if a diradical intermediate is

suspected. The stereochemical outcome of the reaction with a stereodefined alkene can also

provide strong evidence for a concerted pathway.

Logical Diagram for Distinguishing Concerted vs. Stepwise Cycloaddition
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Reactants

N-methylene-ethanamine

Concerted Pathway Stepwise Pathway

1,3-Dipole

Cycloadduct

Single Transition State
Stereospecific

Zwitterionic/Diradical
Intermediate

First Transition State

Second Transition State
Loss of Stereospecificity

Click to download full resolution via product page

Caption: Decision diagram for cycloaddition mechanism validation.

Alternative Mechanisms and How to Differentiate
Them
In some cases, alternative reaction pathways may compete. For instance, in the presence of a

strong, non-nucleophilic base, N-methylene-ethanamine could potentially undergo

tautomerization to form an enamine, although this is less likely for a simple methylene imine.

Table 4: Differentiating Potential Reaction Pathways
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Pathway Key Differentiating Feature Experimental Evidence

Direct Nucleophilic Addition
Formation of the simple

adduct.

Isolation and characterization

of the adduct. Kinetic profile

consistent with a bimolecular

reaction.

Enamine Formation followed

by Reaction

Detection of the enamine

intermediate.

In-situ NMR or IR

spectroscopy to detect the

C=C and N-H bonds of the

enamine. Isotope labeling

studies.

Radical Mechanism
Inhibition of the reaction by

radical scavengers.

Running the reaction in the

presence of TEMPO or other

radical traps and observing a

decrease in the reaction rate.

Conclusion
Validating the reaction mechanism of N-methylene-ethanamine requires a multi-faceted

approach combining kinetic analysis, spectroscopic characterization, and, where applicable,

computational modeling. While specific data for this simple imine is not extensively

documented, the principles and experimental protocols outlined in this guide, based on

analogous systems, provide a robust framework for researchers in organic synthesis and drug

development to elucidate and confirm its reaction pathways. By carefully designing

experiments to probe for intermediates, determine kinetic parameters, and characterize

products, a comprehensive and validated understanding of the reactivity of N-methylene-

ethanamine can be achieved.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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